REACTION_CXSMILES
|
S(O)(O)(=O)=O.[NH2:6][C:7]([NH2:9])=[NH:8].C(=O)([O-])[O-].[Na+].[Na+].[CH3:16][C:17](=O)[CH2:18][C:19](=O)[CH3:20]>O>[NH2:8][C:7]1[N:9]=[C:19]([CH3:20])[CH:18]=[C:17]([CH3:16])[N:6]=1 |f:0.1,2.3.4|
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Name
|
|
Quantity
|
4 g
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Type
|
reactant
|
Smiles
|
S(=O)(=O)(O)O.NC(=N)N
|
Name
|
|
Quantity
|
8.4 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[Na+].[Na+]
|
Name
|
|
Quantity
|
25 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
6 mL
|
Type
|
reactant
|
Smiles
|
CC(CC(C)=O)=O
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
100 °C
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred at 100° C. overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
extracted with two 150-mL portions of dichloromethane
|
Type
|
WASH
|
Details
|
The combined organic phase was washed with 150 mL of brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (MgSO4)
|
Type
|
CONCENTRATION
|
Details
|
concentrated under diminished pressure
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |